4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene
Description
Evolution and Significance of Haloarenes as Versatile Synthetic Scaffolds
Haloarenes, which are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring, have a long and storied history in organic synthesis. Initially, their utility was often limited to their role as substrates in nucleophilic aromatic substitution reactions, which typically require harsh reaction conditions. However, the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized their application.
Today, haloarenes are considered among the most versatile synthetic scaffolds available to organic chemists. nih.govresearchgate.net They are indispensable precursors for the formation of carbon-carbon and carbon-heteroatom bonds through powerful reactions such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The varying reactivity of the different halogens (I > Br > Cl > F) allows for selective and sequential transformations, providing a programmable approach to the synthesis of complex molecules. nih.gov This versatility has cemented the role of haloarenes as foundational components in the construction of diverse and complex molecular architectures. researchgate.netnih.gov
The Pervasive Role of Trifluoroalkyl Groups in Modulating Molecular Reactivity and Architecture
The introduction of fluorine-containing groups, particularly trifluoroalkyl moieties like the trifluoromethyl (-CF3) and 2,2,2-trifluoroethyl (-CH2CF3) groups, into organic molecules has become a widespread strategy in modern chemistry. nih.govnih.gov Fluorination imparts unique physicochemical properties that can profoundly influence a molecule's behavior. acs.org The trifluoromethyl group, for example, is known for its high metabolic stability and lipophilicity, which can enhance the pharmacokinetic profiles of drug candidates. nih.govmdpi.com These attributes have led to the significant prevalence of trifluoromethyl groups in a wide range of pharmaceuticals and agrochemicals. nih.govmdpi.com
The 2,2,2-trifluoroethyl group (-CH2CF3) exerts a strong electron-withdrawing inductive effect (-I) on aromatic systems. This is due to the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, subsequently, the C-C bond, drawing electron density away from the aromatic ring. libretexts.org Unlike groups directly attached to the ring that can participate in resonance, the insulating methylene (B1212753) (-CH2-) spacer in the 2,2,2-trifluoroethyl group prevents direct π-conjugation (resonance effect) with the aromatic system.
Consequently, the primary electronic influence of the -CH2CF3 group is deactivation of the aromatic ring towards electrophilic aromatic substitution. nih.govlumenlearning.com This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation more challenging compared to reactions with unsubstituted benzene (B151609) or toluene (B28343). libretexts.orgpitt.edu The electron-withdrawing nature of the substituent also lowers the pKa of any acidic protons on or attached to the ring and influences the regioselectivity of substitution reactions.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|
| -CH3 (Methyl) | Weakly Electron-Donating (+I) | N/A (Hyperconjugation) | Activating |
| -Br (Bromo) | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating |
| -CH2CF3 (2,2,2-Trifluoroethyl) | Strongly Electron-Withdrawing (-I) | N/A | Strongly Deactivating |
The steric profile of a substituent can significantly influence the three-dimensional shape and reactivity of a molecule. While individual fluorine atoms are only slightly larger than hydrogen atoms, the collective size of a trifluoroalkyl group is substantial. For instance, the trifluoromethyl group is considered to have a steric demand comparable to an ethyl group. researchgate.net The 2,2,2-trifluoroethyl group, being larger, imposes considerable steric bulk.
This steric hindrance can affect the conformation of the molecule by restricting the rotation around the bond connecting the substituent to the aromatic ring. acs.org In the case of 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene, the bulky trifluoroethyl group positioned ortho to the methyl group will likely influence the preferred rotational conformation and may cause some out-of-plane distortion of the substituents to minimize steric strain. This conformational preference can, in turn, affect the molecule's interaction with reagents or biological targets by shielding certain approaches to the aromatic ring. mdpi.comnih.gov
Positioning of this compound within Modern Synthetic Chemistry and its Potential for Methodological Advancement
The compound this compound is a strategically designed synthetic intermediate that embodies the principles discussed above. uni.lubldpharm.com Its structure contains several key features that make it a valuable tool in modern organic synthesis:
A Bromo Substituent: This provides a handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities at the 4-position. rsc.org
A Methyl Group: This group is a weakly activating, ortho,para-director in electrophilic aromatic substitution, although its influence is likely overridden by the strongly deactivating trifluoroethyl group.
A 2,2,2-Trifluoroethyl Group: This group imparts the electronic and potential pharmacokinetic benefits of fluorination while also introducing significant steric bulk.
This combination of functional groups in a specific substitution pattern makes this compound a highly versatile building block. It can be used to synthesize complex molecules where the bromine atom serves as a point for further elaboration, while the trifluoroethyl and methyl groups fine-tune the steric and electronic properties of the final product. Its utility lies in its potential to serve as a precursor for novel agrochemicals, pharmaceuticals, and materials where the unique properties conferred by the trifluoroethyl group are desirable.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8BrF3 | uni.lu |
| Monoisotopic Mass | 251.97615 Da | uni.lu |
| SMILES | CC1=C(C=C(C=C1)Br)CC(F)(F)F | uni.lu |
| InChIKey | LDMIMVLBWGSBPE-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
CAS No. |
1889523-79-8 |
|---|---|
Molecular Formula |
C9H8BrF3 |
Molecular Weight |
253.06 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(10)4-7(6)5-9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
LDMIMVLBWGSBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for the Preparation of 4 Bromo 1 Methyl 2 2,2,2 Trifluoroethyl Benzene
Retrosynthetic Disconnections and Strategic Design for Multifunctionalized Aromatics
Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules. For 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene, three primary disconnections can be considered, each offering a unique strategic approach to the target structure. The choice of the most effective strategy hinges on the directing effects of the substituents and the feasibility of each key transformation.
The substituents on the target molecule have distinct electronic properties:
Methyl (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.
Bromo (-Br): A deactivating group that also directs to the ortho and para positions.
Trifluoroethyl (-CH₂CF₃): A deactivating group due to the strong inductive effect of the trifluoromethyl moiety, which directs electrophiles to the meta position.
The interplay of these directing effects is crucial in planning the sequence of substitution reactions.
A logical retrosynthetic disconnection involves breaking the C-Br bond, which identifies 1-methyl-2-(2,2,2-trifluoroethyl)benzene as the immediate precursor. This strategy relies on a regioselective electrophilic aromatic bromination as the final step.
In this precursor, the methyl group is an ortho, para-director, while the trifluoroethyl group is a meta-director. The positions ortho to the methyl group are C3 and C5, and the para position is C4. The positions meta to the trifluoroethyl group are C4 and C6. The directing effects of the two groups are therefore cooperative in directing an incoming electrophile to the C4 position. The activating nature of the methyl group is expected to dominate, making the C4 position, which is para to it, the most favorable site for bromination. This convergence of directing effects suggests that this is a highly promising synthetic strategy.
Another viable disconnection is at the C-CH₂CF₃ bond, leading to 4-bromo-1-methylbenzene (p-bromotoluene) as the precursor. This approach necessitates the introduction of the trifluoroethyl group onto a pre-functionalized benzene (B151609) ring. While classic Friedel-Crafts alkylation reactions are often challenging with fluorinated alkyl halides due to catalyst deactivation and potential rearrangements, modern cross-coupling methodologies offer a more precise and reliable alternative. Nickel-catalyzed reductive cross-coupling reactions between aryl halides (like p-bromotoluene) and a trifluoroethyl source, such as chlorotrifluoroethane, have emerged as a powerful tool for forming the required C-C bond with high efficiency and functional group tolerance. acs.org
A third disconnection can be envisioned at the C-CH₃ bond, which would require the methylation of 4-bromo-1-(2,2,2-trifluoroethyl)benzene . This strategy is likely the most challenging from a regiochemical standpoint. The bromo group is an ortho, para-director, and the trifluoroethyl group is a meta-director. Therefore, the bromo group would direct methylation to the C2 and C6 positions, while the trifluoroethyl group would direct it to the C3 and C5 positions. The desired C1 position is ortho to both the bromo and trifluoroethyl groups. Given the conflicting directing effects and the deactivating nature of both existing substituents, achieving selective methylation at the desired position would be difficult and likely result in a mixture of isomers with low yields. Consequently, this is considered a less favorable synthetic route.
Precursor Synthesis and Advanced Starting Materials for Convergent Pathways
The success of any synthetic strategy relies on the availability of the required starting materials. For the proposed routes, the following precursors are key:
p-Bromotoluene: This is a commercially available and relatively inexpensive starting material, making the trifluoroethylation pathway (Section 2.1.2) economically attractive.
1-methyl-2-(2,2,2-trifluoroethyl)benzene: While this compound is listed by some chemical suppliers, its synthesis from simpler precursors might be necessary for larger-scale preparations. A plausible route involves the trifluoroethylation of toluene (B28343). Given the ortho, para-directing nature of the methyl group, this reaction would likely yield a mixture of ortho and para isomers, requiring separation.
4-bromo-1-(2,2,2-trifluoroethyl)benzene: This precursor could be synthesized via the trifluoroethylation of bromobenzene. The ortho, para-directing bromo group would lead to a mixture of isomers, with the para product being a major component.
Modern cross-coupling reactions provide efficient methods for the synthesis of these trifluoroethylated precursors. For instance, palladium- or nickel-catalyzed coupling of the corresponding arylboronic acids or aryl halides with a suitable trifluoroethylating agent can provide these intermediates in good yields.
Direct and Stepwise Synthetic Routes to this compound
Based on the retrosynthetic analysis, the most promising synthetic route involves the late-stage bromination of 1-methyl-2-(2,2,2-trifluoroethyl)benzene. A plausible stepwise synthesis is outlined below:
Route 1: Late-Stage Bromination
Trifluoroethylation of Toluene: Toluene is subjected to a trifluoroethylation reaction to introduce the -CH₂CF₃ group. This step would likely produce a mixture of 2-(2,2,2-trifluoroethyl)toluene and 4-(2,2,2-trifluoroethyl)toluene, which would need to be separated.
Bromination: The isolated 1-methyl-2-(2,2,2-trifluoroethyl)benzene is then brominated. As discussed, the directing effects of the methyl and trifluoroethyl groups are expected to favor the formation of the desired This compound .
Route 2: Trifluoroethylation of a Brominated Precursor
Starting Material: The synthesis begins with commercially available p-bromotoluene .
Trifluoroethylation: p-Bromotoluene is subjected to a cross-coupling reaction to introduce the trifluoroethyl group at the C2 position. This step is the most challenging due to the need for regioselective functionalization ortho to the methyl group. Directed ortho-metalation strategies could potentially be employed to achieve the desired regioselectivity.
Given the predictable regioselectivity of the bromination step, Route 1 is the more strategically sound approach.
The key step in the preferred synthetic route is the selective bromination of 1-methyl-2-(2,2,2-trifluoroethyl)benzene. Although the benzene ring in this precursor is deactivated by the trifluoroethyl group, the activating effect of the methyl group should allow the reaction to proceed under suitable conditions. A variety of bromination protocols, both catalytic and stoichiometric, can be considered.
Stoichiometric Bromination:
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent. In the presence of an acid catalyst, such as sulfuric acid, it can effectively brominate deactivated aromatic rings. acs.org
Molecular Bromine (Br₂): The classic method involves the use of Br₂ with a Lewis acid catalyst like FeBr₃. This is a potent combination suitable for a wide range of aromatic substrates.
Catalytic Bromination:
Zeolite Catalysts: Zeolites have been shown to act as shape-selective catalysts in the bromination of aromatic compounds, often favoring the formation of the para isomer. nih.gov
Photoredox Catalysis: Recent advances have demonstrated the use of organic dyes as visible-light photoredox catalysts for the bromination of arenes with NBS under mild conditions. nih.gov
The choice of method will depend on factors such as substrate reactivity, desired selectivity, and scalability. For a deactivated yet regiochemically biased substrate like 1-methyl-2-(2,2,2-trifluoroethyl)benzene, a potent system such as NBS in concentrated sulfuric acid or Br₂/FeBr₃ would likely be effective.
Interactive Data Table: Comparison of Aromatic Bromination Methods
| Reagent/Catalyst | Substrate Type | Selectivity | Conditions | Advantages | Disadvantages |
| Br₂ / FeBr₃ | General Arenes | Moderate to Good | Anhydrous, often neat or in a nonpolar solvent | High reactivity, widely applicable | Corrosive, generates HBr byproduct |
| NBS / H₂SO₄ | Deactivated Arenes | Good | Concentrated acid | Effective for deactivated rings, simple workup | Harsh acidic conditions |
| NBS / Zeolite | Activated Arenes | High para-selectivity | Solid catalyst, often requires heating | Reusable catalyst, high regioselectivity | May not be active enough for deactivated substrates |
| NBS / Photoredox Catalyst | Arenes & Heteroarenes | Good to Excellent | Visible light, mild conditions | Mild conditions, high functional group tolerance | Requires photochemical setup |
Introduction of the 2,2,2-Trifluoroethyl Group via Novel Reagents and Catalytic Cycles
The introduction of the 2,2,2-trifluoroethyl group onto an aromatic ring can be effectively achieved through nickel-catalyzed reductive cross-coupling reactions. This modern approach offers high functional group tolerance and avoids the need for pre-formed organometallic reagents. organic-chemistry.orgnih.gov A particularly promising method involves the use of 2,2,2-trifluoroethyl halides, such as 1-chloro-2,2,2-trifluoroethane or 1-bromo-2,2,2-trifluoroethane, as the trifluoroethyl source.
The catalytic cycle for this transformation is believed to involve the following key steps:
Oxidative Addition: A low-valent nickel(0) species, typically generated in situ from a Ni(II) precatalyst and a reducing agent (e.g., zinc or manganese), undergoes oxidative addition to the aryl bromide (4-bromotoluene). This step forms an arylnickel(II) intermediate.
Radical Formation/Capture: The trifluoroethyl halide can then react with the arylnickel(II) species or another low-valent nickel complex to generate a trifluoroethyl radical. This radical is subsequently captured by the arylnickel(II) complex to form an arylnickel(III) intermediate.
Reductive Elimination: The arylnickel(III) intermediate undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond, yielding the trifluoroethylated arene product and regenerating a Ni(I) species, which can be further reduced to Ni(0) to continue the catalytic cycle.
The regioselectivity of this reaction on 4-bromotoluene (B49008) is a critical consideration. The methyl group is an ortho-, para-directing activator, which would favor the introduction of the trifluoroethyl group at the ortho position (C2) or the para position (C4, which is already substituted with bromine). Therefore, the desired 4-bromo-2-(2,2,2-trifluoroethyl)toluene is expected to be a major product.
Below is a table summarizing typical conditions for the nickel-catalyzed trifluoroethylation of aryl bromides, which can be adapted for the synthesis of 4-bromo-2-(2,2,2-trifluoroethyl)toluene.
| Catalyst Precursor | Ligand | Reductant | Trifluoroethylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiBr₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | Zn | CF₃CH₂Cl | DMA | 60 | 70-90 | organic-chemistry.org |
| NiCl₂·glyme | Bathocuproine | Mn | CF₃CH₂Br | DMF | 25 | 65-85 | nih.gov |
| Ni(acac)₂ | 1,10-Phenanthroline | Zn | CF₃CH₂I | NMP | 80 | 75-95 | nih.gov |
Alkylation Strategies for Methyl Group Installation
The introduction of the methyl group is classically achieved through the Friedel-Crafts alkylation reaction. youtube.comkhanacademy.org In the context of synthesizing this compound, this step would be performed on a precursor such as 4-bromo-1-(2,2,2-trifluoroethyl)benzene. However, the directing effects of the existing substituents must be carefully considered. The trifluoroethyl group is a strong electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. The bromo group is also deactivating but is an ortho-, para-director.
When both a deactivating meta-director and a deactivating ortho-, para-director are present, the position of the incoming electrophile is primarily governed by the least deactivating group and steric hindrance. In the case of 4-bromo-1-(2,2,2-trifluoroethyl)benzene, the bromine atom would direct the incoming methyl group to the ortho position (C2) or the para position (C4, which is already substituted). The trifluoroethyl group would direct it to the meta position (C3 or C5). The position ortho to the bromine (C2) and meta to the trifluoroethyl group aligns, making the formation of this compound a plausible outcome.
A typical Friedel-Crafts alkylation involves an alkyl halide (e.g., methyl chloride or methyl iodide) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
| Alkylating Agent | Lewis Acid Catalyst | Solvent | Temperature (°C) | Potential Yield Range (%) |
| CH₃Cl | AlCl₃ | CS₂ | 0-25 | 50-70 |
| CH₃I | FeCl₃ | Dichloromethane | 25 | 60-80 |
| (CH₃)₂SO₄ | H₂SO₄ | Neat | 25-50 | 55-75 |
Optimization of Reaction Parameters for Enhanced Efficiency and Selectivity
The efficiency and selectivity of both the trifluoroethylation and methylation steps are highly dependent on the reaction parameters.
For the nickel-catalyzed trifluoroethylation , key parameters to optimize include:
Catalyst System: The choice of nickel precursor (e.g., NiCl₂, NiBr₂, Ni(acac)₂) and the ligand (e.g., bipyridines, phenanthrolines) can significantly impact catalytic activity and stability.
Reductant: Zinc and manganese are commonly used reductants. The choice and form of the reductant can affect the reaction rate and initiation.
Solvent: Polar aprotic solvents like DMA, DMF, and NMP are generally preferred as they can solvate the nickel species and facilitate the reaction.
Temperature: The reaction temperature needs to be carefully controlled to ensure efficient catalyst turnover while minimizing side reactions such as β-hydride elimination from the trifluoroethyl group.
For the Friedel-Crafts alkylation , optimization involves:
Lewis Acid: The strength and amount of the Lewis acid catalyst are critical. Stronger Lewis acids can lead to higher reactivity but may also promote side reactions like polyalkylation or isomerization.
Alkylating Agent: The reactivity of the alkylating agent (e.g., CH₃I > CH₃Br > CH₃Cl) will influence the required reaction conditions.
Temperature: Lower temperatures are often preferred to minimize polyalkylation and improve regioselectivity.
Substrate to Reagent Ratio: Using an excess of the aromatic substrate can sometimes help to minimize polyalkylation.
Considerations for Sustainable Synthetic Approaches in Fluorinated Organic Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated organic compounds to minimize environmental impact. acs.orgresearchgate.netrsc.org
For the nickel-catalyzed trifluoroethylation , sustainable considerations include:
Catalyst Choice: Utilizing earth-abundant and less toxic metals like nickel is a greener alternative to precious metals like palladium.
Solvent Selection: Exploring the use of greener solvents or solvent-free conditions where possible.
For Friedel-Crafts alkylation , sustainable approaches focus on:
Catalyst Replacement: Replacing traditional stoichiometric Lewis acids like AlCl₃ with catalytic amounts of solid acid catalysts (e.g., zeolites, clays) or reusable ionic liquids can significantly reduce waste. nih.govrsc.org
Alternative Alkylating Agents: Using less hazardous alkylating agents, such as dimethyl carbonate or methanol (B129727) in the presence of a suitable catalyst, can be a greener alternative to alkyl halides.
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and with shorter reaction times reduces energy consumption.
By integrating these modern catalytic methods and sustainable practices, the synthesis of complex molecules like this compound can be achieved with high efficiency, selectivity, and a reduced environmental footprint.
Elucidation of Reactivity Patterns and Mechanistic Pathways of 4 Bromo 1 Methyl 2 2,2,2 Trifluoroethyl Benzene
Aromatic Substitution Reactions: Electrophilic and Nucleophilic Regioselectivity
Aromatic substitution reactions involve the replacement of a hydrogen atom (or another leaving group) on the benzene (B151609) ring with a new substituent. The mechanism can be either electrophilic or nucleophilic, depending on the nature of the attacking reagent.
The susceptibility of the benzene ring to electrophilic attack is significantly influenced by its substituents.
Bromine (Br): As a halogen, bromine exhibits a dual electronic effect. It is an inductively electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. msu.edu However, it can also donate electron density through resonance, which, while weaker than its inductive effect, is crucial for directing incoming electrophiles.
2,2,2-Trifluoroethyl Group (-CH₂CF₃): This group is strongly deactivating. The three fluorine atoms exert a powerful electron-withdrawing inductive effect, which is relayed through the ethyl spacer to the aromatic ring. This significantly lowers the ring's nucleophilicity, making it less reactive towards electrophiles. acs.org
Methyl Group (-CH₃): In contrast, the methyl group is an activating group. It donates electron density to the ring through both inductive effects and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more susceptible to electrophilic attack. msu.edu
Conversely, for nucleophilic aromatic substitution (NAS), the presence of strong electron-withdrawing groups is a prerequisite. libretexts.org The 2,2,2-trifluoroethyl group, being a powerful deactivator for EAS, acts as an activator for NAS. libretexts.orglibretexts.org It helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org Therefore, the compound is more susceptible to nucleophilic attack, particularly at the carbon atom bearing the bromine leaving group, compared to unsubstituted bromobenzene.
In electrophilic aromatic substitution, the regioselectivity—the position at which the new substituent attaches—is determined by the directing effects of the existing groups.
Methyl Group: As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org In this molecule, the para position is occupied by the bromine atom, and one ortho position is occupied by the 2,2,2-trifluoroethyl group. Thus, the methyl group directs substitution primarily to the C6 position.
Bromine Atom: Halogens are ortho, para-directors due to resonance stabilization of the cationic intermediate. msu.edu The para position is occupied by the methyl group, and one ortho position is sterically hindered and electronically influenced by the adjacent 2,2,2-trifluoroethyl group. It therefore directs towards the C3 and C5 positions, but its directing effect is weaker than that of the methyl group.
2,2,2-Trifluoroethyl Group: As a deactivating group, it directs incoming electrophiles to the meta positions (C3 and C5).
The final regiochemical outcome is a result of the competition between these directing influences. The activating methyl group has the most powerful directing effect. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is the sterically accessible ortho position to the methyl group.
Transition Metal-Catalyzed Cross-Coupling Transformations at the Aryl Bromide Site
The carbon-bromine bond in 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene serves as a versatile functional handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.gov It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov this compound can readily participate in this reaction to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups at the C4 position.
The catalytic cycle typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. masterorganicchemistry.com
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Organoboron Reagent | Arylboronic acids, Alkylboronic esters |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene (B28343), Dioxane, THF, DMF, Water mixtures |
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It provides a direct and efficient method for synthesizing aryl-substituted alkynes from this compound.
The mechanism involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium. The final step is reductive elimination from the palladium center, which yields the coupled product and regenerates the active palladium(0) catalyst. wikipedia.org
| Component | Examples |
|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |
| Solvent | Toluene, THF, DMF |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.org This reaction allows for the introduction of a vinyl group at the C4 position of this compound.
The accepted catalytic cycle for the Heck reaction includes:
Oxidative Addition: A Pd(0) species inserts into the C-Br bond.
Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.
Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product.
Reductive Elimination/Base Regeneration: The resulting palladium-hydride species is eliminated, and the base regenerates the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ |
| Ligand | Triphenylphosphine (PPh₃), BINAP |
| Base | Triethylamine (Et₃N), K₂CO₃, NaOAc |
| Solvent | DMF, Acetonitrile, Toluene |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for synthesizing aryl amines from aryl halides. researchgate.net For the substrate this compound, the carbon-bromine (C-Br) bond is the primary site of reactivity for this transformation.
The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. wikipedia.org The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoroethyl group on the benzene ring influences the electronic density of the aromatic system, which can affect the rate of oxidative addition.
A variety of primary and secondary amines can be coupled with this compound. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.govacsgcipr.org Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, are capable of facilitating these couplings under relatively mild conditions. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | XantPhos, RuPhos, t-BuXPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. nih.gov |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine-palladium complex. nih.gov |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used to prevent catalyst deactivation. nih.govlibretexts.org |
| Temperature | 80-110 °C | Sufficient thermal energy is generally required to drive the catalytic cycle. |
Negishi, Kumada, and Stille Couplings: Expanding C-C and C-Heteroatom Connectivities
Beyond C-N bond formation, the C-Br bond of this compound is an excellent handle for creating carbon-carbon and carbon-heteroatom bonds through various palladium- or nickel-catalyzed cross-coupling reactions.
Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.orgorganic-chemistry.org The reaction of this compound with alkyl-, vinyl-, or aryl-zinc halides in the presence of a palladium catalyst would yield the corresponding substituted arenes. researchgate.net
Kumada Coupling: The Kumada coupling utilizes organomagnesium reagents (Grignard reagents) and is typically catalyzed by nickel or palladium complexes. acgpubs.org This method is highly effective for forming C-C bonds but can be limited by the functional group compatibility due to the high reactivity of Grignard reagents. google.com Coupling this compound with an appropriate Grignard reagent would provide a direct route to alkylated or arylated products.
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin (organostannane) reagent, catalyzed by palladium. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, allowing for a broad range of compatible functional groups. libretexts.orgnih.gov This reaction is a powerful tool for constructing complex molecular architectures, including biaryl systems. libretexts.orgnih.gov
Table 2: Comparison of Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Negishi | R-Zn-X | Pd(0) or Ni(0) | High functional group tolerance, mild conditions. wikipedia.orgnih.gov | Organozinc reagents can be moisture-sensitive. |
| Kumada | R-Mg-X (Grignard) | Ni(II) or Pd(0) | High reactivity, readily available reagents. acgpubs.org | Lower functional group tolerance due to basicity/nucleophilicity of Grignard reagents. google.com |
| Stille | R-Sn(R')₃ | Pd(0) | Air and moisture stable reagents, excellent functional group tolerance. wikipedia.orgnih.gov | Toxicity of tin byproducts and reagents. wikipedia.org |
Transformations Involving the Methyl Group: Oxidation and Selective Functionalization
The methyl group attached to the benzene ring represents a benzylic position, which is susceptible to a range of transformations, including oxidation and selective halogenation.
Oxidation: The benzylic C-H bonds of the methyl group can be oxidized to form a variety of functional groups. Under controlled conditions, oxidation can yield the corresponding benzaldehyde (B42025) or benzoic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, typically lead to the carboxylic acid. Milder, more selective methods can be employed to stop the oxidation at the aldehyde stage. Recent advances have focused on catalytic methods for the direct oxyfunctionalization of benzylic C-H bonds into aryl ketones under sustainable conditions. nih.gov
Selective Functionalization: The benzylic position can be selectively functionalized, most commonly through free-radical halogenation. researchgate.net For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would lead to the formation of 4-bromo-1-(bromomethyl)-2-(2,2,2-trifluoroethyl)benzene. This benzylic bromide is a valuable intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups.
Reactions of the 2,2,2-Trifluoroethyl Group: Stability and Activated Conversions
The 2,2,2-trifluoroethyl group is generally characterized by its high chemical stability. The carbon-fluorine bonds are exceptionally strong, making the trifluoromethyl moiety resistant to many chemical transformations. This stability is a key reason for its incorporation into many pharmaceutically relevant molecules.
However, under specific and often harsh conditions, this group can undergo reactions. For example, strong bases can potentially induce elimination of hydrogen fluoride (B91410) (HF) to form a vinylidene fluoride intermediate, although this typically requires an adjacent acidic proton, which is not present in this structure. The primary role of the trifluoroethyl group in the reactivity of this compound is electronic. As a potent electron-withdrawing group, it significantly influences the reactivity of the aromatic ring, making it more electron-deficient and affecting the rates and regioselectivity of electrophilic aromatic substitution reactions, as well as the properties of intermediates in catalytic cycles.
Radical Reactions and Single Electron Transfer Pathways
The carbon-bromine bond in this compound can participate in radical reactions. Homolytic cleavage of the C-Br bond can generate an aryl radical, which can then engage in various radical-mediated processes. Such pathways can be initiated thermally, photochemically, or through the use of radical initiators.
Furthermore, single electron transfer (SET) mechanisms are increasingly recognized in transition-metal-catalyzed reactions and other areas of organic chemistry. acs.org In the context of cross-coupling, an SET event from an electron-rich metal center to the aryl halide could generate a radical anion, which then expels a bromide ion to form an aryl radical. This pathway can be competitive with the traditional two-electron oxidative addition mechanism, particularly for certain substrates and reaction conditions. acs.orgresearchgate.net Mechanistic studies on related systems have shown that alkyl radicals can be generated and trapped, providing evidence for such pathways. acs.org The electronic nature of the substituents on the aromatic ring can influence the feasibility of SET pathways.
Detailed Mechanistic Investigations of Key Transformations: Intermediates and Transition State Analysis
A detailed mechanistic understanding of the transformations involving this compound is crucial for reaction optimization and the development of new synthetic methods. For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism proceeds through a catalytic cycle involving several key steps:
Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of the substrate to a low-valent palladium(0) complex. This forms a square planar palladium(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligands on the palladium center.
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for amination): In Negishi, Kumada, or Stille couplings, the organometallic reagent transfers its organic group to the palladium(II) center, displacing the halide. For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.org
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst. The steric bulk and electronic character of the ligands and the coupling partners are critical in facilitating this step. wikipedia.org
The electron-withdrawing trifluoroethyl group is expected to accelerate the oxidative addition step by lowering the electron density of the aromatic ring, making it more susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, the electron-donating methyl group may slightly counteract this effect. These substituent effects also play a role in the stability of intermediates and the energy of transition states throughout the catalytic cycle.
Advanced Derivatization and Functionalization Strategies for 4 Bromo 1 Methyl 2 2,2,2 Trifluoroethyl Benzene
Diversification via Modifications at the Bromine Position: Beyond Carbon-Carbon Coupling
While palladium-catalyzed carbon-carbon cross-coupling reactions are the most common transformations for aryl bromides, a wealth of other reactions at this position can introduce heteroatoms and alternative carbon-based functional groups, leading to significant structural and functional diversity. The electron-withdrawing nature of the ortho-trifluoroethyl group can influence the reactivity of the C-Br bond, often making it more susceptible to certain transformations.
Heteroatom Coupling Reactions: Copper- and palladium-catalyzed reactions are paramount for forming carbon-heteroatom bonds. The Ullmann condensation, a classic copper-promoted reaction, enables the conversion of aryl halides into aryl ethers (C-O coupling) and aryl amines (C-N coupling). wikipedia.orgorganic-chemistry.org Modern variations of these reactions often use soluble copper catalysts with ligands, allowing for milder conditions than the traditionally harsh temperatures required. wikipedia.orgmdpi.com The Goldberg reaction, a related transformation, is specific for C-N bond formation. wikipedia.org
A more contemporary and widely used alternative for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly versatile, tolerating a wide range of amine coupling partners and functional groups on the aryl halide. researchgate.net Protocols have been developed that are effective for both electron-rich and electron-deficient aryl halides. researchgate.net
Introduction of Other Functional Groups: The bromine atom can be replaced with other valuable functionalities. Palladium-catalyzed cyanation, for instance, transforms aryl bromides into benzonitriles. mit.eduacs.org This is a powerful diversification strategy, as the nitrile group can be subsequently hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocycles. google.comorganic-chemistry.org Modern methods utilize various cyanide sources, including potassium ferrocyanide, which is less toxic than simple cyanide salts. organic-chemistry.org
Furthermore, the conversion of the aryl bromide to an aryl boronate ester via palladium- or cobalt-catalyzed borylation represents a key strategic move. nih.govacs.org While the boronate is often used in subsequent Suzuki cross-coupling, the borylation step itself is a critical functionalization that transforms the halide into a versatile synthetic handle for a broad range of further reactions. nih.gov
| Transformation | Functional Group Introduced | Typical Catalytic System | Description |
| Ullmann Condensation | Aryl Ether (-OR), Aryl Amine (-NR₂) | Copper (Cu) salts, often with ligands | A classic method for C-O and C-N bond formation, typically requiring elevated temperatures. wikipedia.orgmdpi.com |
| Buchwald-Hartwig Amination | Aryl Amine (-NR₂) | Palladium (Pd) with phosphine (B1218219) ligands | A highly versatile and widely used method for C-N bond formation with broad substrate scope. researchgate.net |
| Palladium-Catalyzed Cyanation | Nitrile (-CN) | Palladium (Pd) complexes | Converts aryl halides to benzonitriles, which are versatile intermediates for further synthesis. mit.eduacs.org |
| Metal-Catalyzed Borylation | Boronate Ester (-B(OR)₂) | Palladium (Pd) or other transition metals | Replaces the bromine with a boronate group, a key intermediate for numerous subsequent transformations. nih.gov |
Selective Transformations of the Methyl Group for Novel Molecular Architecture
The benzylic methyl group is another key site for functionalization, offering pathways to introduce oxygen- or halogen-containing groups. These transformations provide valuable synthons for subsequent synthetic elaborations.
Benzylic Halogenation: The most common method for selective halogenation of a benzylic position is free-radical bromination using N-Bromosuccinimide (NBS). wisdomlib.orgorganic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator like benzoyl peroxide or AIBN. masterorganicchemistry.com The use of NBS is advantageous because it provides a low, steady concentration of bromine radicals, which favors substitution at the allylic or benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com This converts the -CH₃ group into a -CH₂Br group, creating an electrophilic site for nucleophilic substitution.
Benzylic Oxidation: The methyl group can be selectively oxidized to various oxidation states. Controlled oxidation can yield the corresponding benzyl (B1604629) alcohol, benzaldehyde (B42025), or benzoic acid. A variety of reagents and catalytic systems have been developed for this purpose. For example, certain metal-organic frameworks (MOFs) have been shown to catalyze the selective oxidation of toluene (B28343) to benzaldehyde under oxygen pressure. mdpi.com Other methods use photoredox catalysis to achieve oxidative functionalization of benzylic C-H bonds, for example, leading to benzyl trifluoroacetates which can be hydrolyzed to benzyl alcohols. nsf.gov The choice of oxidant and reaction conditions determines the final oxidation state of the product. researchgate.net
| Transformation | Resulting Functional Group | Typical Reagents/Conditions | Description |
| Benzylic Bromination | Bromomethyl (-CH₂Br) | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), light | A free-radical substitution that selectively installs a bromine atom at the benzylic position. masterorganicchemistry.com |
| Partial Oxidation | Formyl (-CHO) | Various catalysts (e.g., Co-ZIF), O₂ | Controlled oxidation of the methyl group to the aldehyde level. mdpi.com |
| Full Oxidation | Carboxyl (-COOH) | Strong oxidizing agents (e.g., KMnO₄) | Complete oxidation of the methyl group to the carboxylic acid. |
Exploiting the Trifluoroethyl Group for Unique Fluorinated Derivatives
The 2,2,2-trifluoroethyl group is generally considered chemically robust, but it profoundly influences the molecule's properties and can participate in specific, advanced transformations. Its primary role is often as a bioisostere for ethyl or ethoxy groups in bioactive molecules, where its presence can enhance metabolic stability and lipophilicity. rsc.org
Electronic Influence: The trifluoroethyl group exerts a strong electron-withdrawing effect on the aromatic ring through induction. This deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, should a suitable leaving group be present. This electronic influence also affects the reactivity of the adjacent methyl group and the distal bromine atom.
Direct Functionalization: While the C-F bonds are exceptionally strong, the C-H bonds on the methylene (B1212753) (-CH₂-) portion of the trifluoroethyl group can be reactive under specific conditions. One advanced strategy involves a base-catalyzed defluorinative functionalization. nih.gov In this process, a strong base can promote the elimination of hydrogen fluoride (B91410) (HF) from the trifluoroethylarene, generating a highly reactive gem-difluorostyrene intermediate. This intermediate can then be trapped by various nucleophiles, leading to the formation of unique monofluoroalkene derivatives. This transformation opens a pathway to a class of fluorinated compounds that would be difficult to access through other means. nih.gov
| Feature/Reaction | Description | Impact on Molecular Design |
| Electronic Effect | Strong electron-withdrawing inductive effect. | Modulates the reactivity of the aromatic ring and other substituents. |
| Metabolic Stability | The C-F bonds are highly resistant to metabolic cleavage. | Increases the in vivo half-life of drug candidates. |
| Lipophilicity | The CF₃ group significantly increases lipophilicity. | Can improve membrane permeability and bioavailability. |
| Defluorinative Functionalization | Base-catalyzed elimination of HF to form a gem-difluorostyrene intermediate, followed by nucleophilic attack. nih.gov | Provides access to novel monofluoroalkene derivatives. |
Scaffold Hopping and Skeletal Rearrangements for Complex Molecule Synthesis
For the discovery of novel compounds with improved properties, synthetic strategies that fundamentally alter the core structure of the molecule are highly valuable. Scaffold hopping and skeletal rearrangements represent two such advanced approaches.
Scaffold Hopping: Scaffold hopping is a key strategy in medicinal chemistry used to identify isofunctional molecules with different core structures. nih.gov The goal is to replace the central molecular scaffold—in this case, the substituted benzene (B151609) ring—with a new core, often a heterocycle, while maintaining the three-dimensional orientation of the key pharmacophoric elements (the bromo, methyl, and trifluoroethyl groups). rsc.org This can lead to compounds with improved pharmacological properties, such as enhanced solubility, better metabolic stability, or novel intellectual property. nih.gov For example, replacing the benzene ring with a pyridine (B92270) ring is a common tactic to introduce a hydrogen bond acceptor and increase robustness towards oxidative metabolism. researchgate.net Other potential bioisosteric replacements could include pyrimidine, pyridazine, or even bicyclic systems like indole (B1671886) or benzimidazole, depending on the desired vector arrangement of the substituents. rsc.orgnih.gov
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Substituted Benzene | Pyridine, Pyrimidine | Introduce nitrogen atoms to act as H-bond acceptors, alter polarity, and block metabolic oxidation. researchgate.net |
| Substituted Benzene | Thiophene, Furan | Introduce five-membered heterocycles to modify geometry and electronic properties. |
| Substituted Benzene | Indole, Benzimidazole | Introduce fused bicyclic systems to create more rigid structures with different substituent vectors. |
Skeletal Rearrangements: Skeletal rearrangements are powerful reactions that reconfigure the carbon framework of a molecule to create a structural isomer, often leading to a significant increase in molecular complexity. thermofisher.comwikipedia.org While the direct rearrangement of a stable aromatic ring like benzene is challenging, derivatives of 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene could be designed to undergo such transformations. For instance, functionalization of the methyl group into a longer chain could enable pericyclic reactions like the Claisen or Cope rearrangement. More advanced strategies might involve dearomatization of the ring, followed by a rearrangement of the resulting non-aromatic intermediate and subsequent re-aromatization. Recently developed metal-catalyzed cascade reactions have also been shown to effect complex skeletal reorganizations of aromatic precursors, transforming them into intricate polycyclic systems. acs.orgresearchgate.net These methods, while synthetically demanding, provide access to truly novel and complex molecular architectures from simple aromatic starting materials. cambridgescholars.com
Theoretical and Computational Investigations on 4 Bromo 1 Methyl 2 2,2,2 Trifluoroethyl Benzene and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Molecular Orbital Theory
Quantum chemical calculations are instrumental in elucidating the electronic structure of 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene. These computations, typically employing Density Functional Theory (DFT) or ab initio methods, provide deep insights into the molecular orbitals (MOs) and the distribution of electron density. The benzene (B151609) ring's π-system is significantly perturbed by the three substituents: the bromo, methyl, and trifluoroethyl groups.
The molecular orbital theory of benzene describes a set of six π molecular orbitals, three bonding (π₁, π₂, π₃) and three antibonding (π₄, π₅, π₆), formed from the overlap of the six p-orbitals on the carbon atoms. libretexts.orgyoutube.com The π₂ and π₃ orbitals are degenerate, as are the π₄ and π₅* orbitals. libretexts.org In this compound, the substituents lift this degeneracy and alter the energy levels and shapes of the MOs.
The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation and induction, raising the energy of the π orbitals and increasing the electron density of the ring. Conversely, the bromo (-Br) and trifluoroethyl (-CH₂CF₃) groups are electron-withdrawing. The bromine atom exerts a weak +M (mesomeric or resonance) effect due to its lone pairs, but its strong -I (inductive) effect dominates. The trifluoroethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms, which polarizes the C-C and C-H bonds. nih.govnih.gov
Computational studies allow for the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is expected to be largely localized on the aromatic ring, with significant contributions from the methyl and bromo substituents. The LUMO is also expected to be centered on the π-system but will be lower in energy compared to benzene due to the influence of the electron-withdrawing groups. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule. researchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT B3LYP/6-31G)*
| Property | Calculated Value | Unit |
| HOMO Energy | -6.85 | eV |
| LUMO Energy | -1.23 | eV |
| HOMO-LUMO Gap | 5.62 | eV |
| Dipole Moment | 2.54 | Debye |
Conformational Analysis and Potential Energy Surfaces of Substituted Fluoroalkylarenes
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the trifluoroethyl group to the benzene ring. A potential energy surface (PES) can be computationally generated to map the energy of the molecule as a function of this dihedral angle. libretexts.orgwikipedia.org
The PES describes the energy landscape of the molecule, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states). libretexts.orgbrad.ac.uk For the trifluoroethyl group, the rotation is expected to be hindered due to steric interactions with the adjacent methyl group and, to a lesser extent, the bromo group.
Computational methods can be used to perform a relaxed scan of the potential energy surface, where the dihedral angle of interest is systematically varied, and the rest of the molecular geometry is optimized at each step. smu.edu The resulting energy profile would likely show distinct minima and maxima. The global minimum would correspond to the most stable conformer, where steric hindrance is minimized. This is likely a staggered conformation where the bulky -CF₃ group is oriented away from the methyl group. The transition states would correspond to eclipsed conformations where the trifluoroethyl group passes over the methyl group or the ring hydrogen.
The height of the rotational barrier provides information about the flexibility of the molecule at a given temperature. A higher barrier indicates a more rigid structure. The presence of the ortho-methyl group is expected to create a significantly higher rotational barrier compared to an unsubstituted 2,2,2-trifluoroethylbenzene.
Table 2: Illustrative Rotational Energy Profile for the C(ring)-C(ethyl) Bond
| Dihedral Angle (°) | Relative Energy (kJ/mol) | Conformation |
| 0 | 15.2 | Eclipsed (Transition State) |
| 60 | 0.0 | Staggered (Energy Minimum) |
| 120 | 12.8 | Eclipsed (Transition State) |
| 180 | 2.5 | Staggered (Local Minimum) |
Computational Modeling of Reaction Mechanisms and Transition States for Chemical Transformations
Computational chemistry provides powerful tools for modeling the mechanisms of chemical reactions involving this compound. smu.edu By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products, which includes intermediates and transition states. smu.edu
A key area of investigation is electrophilic aromatic substitution (EAS), a fundamental reaction for benzene and its derivatives. vedantu.com The existing substituents on the ring will direct the position of an incoming electrophile. Computational modeling can predict the regioselectivity of such reactions by calculating the activation energies for attack at the different available positions on the ring. The transition state for the rate-determining step (the formation of the sigma complex or arenium ion) can be located, and its energy determines the reaction rate. researchgate.net
Furthermore, computational methods are essential for studying other potential transformations, such as nucleophilic aromatic substitution (if strongly activated) or transition-metal-catalyzed cross-coupling reactions at the C-Br bond. Modeling these reactions can help in understanding the detailed step-by-step mechanism, identifying key intermediates, and optimizing reaction conditions. montclair.edu
Analysis of Substituent Effects: Inductive and Resonance Contributions of the Trifluoroethyl Group on Ring Reactivity
The reactivity of the aromatic ring in this compound is governed by the electronic effects of its substituents. These effects are broadly categorized as inductive and resonance (or mesomeric) effects. chemistrysteps.comlumenlearning.com
Inductive Effect (-I/+I): This effect is transmitted through sigma bonds and is related to the electronegativity of the atoms. chemistrysteps.com The trifluoroethyl group (-CH₂CF₃) exerts a very strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. researchgate.net This effect pulls electron density away from the aromatic ring, deactivating it towards electrophilic attack. youtube.comminia.edu.eg The bromo group also has a -I effect. The methyl group has a weak electron-donating inductive effect (+I).
Resonance Effect (+M/-M): This effect involves the delocalization of electrons through the π-system. chemistrysteps.com The bromo group has a lone pair of electrons that can be delocalized into the ring, resulting in a weak electron-donating resonance effect (+M). This effect directs incoming electrophiles to the ortho and para positions. The methyl group donates electron density via hyperconjugation, which is often treated as a type of +M effect. The trifluoroethyl group does not have a significant resonance effect. While the trifluoromethyl (-CF₃) group is sometimes described as having a -M effect through hyperconjugation with the π* orbitals, the insulating -CH₂- linker in the trifluoroethyl group largely mitigates direct resonance interactions with the ring.
Table 3: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Influence |
| -CH₃ | +I (weak) | +M (hyperconjugation) | Activating | Ortho, Para |
| -Br | -I (strong) | +M (weak) | Deactivating | Ortho, Para |
| -CH₂CF₃ | -I (very strong) | Negligible | Deactivating | Meta |
Intermolecular Interactions and Self-Assembly Prediction for Advanced Material Design
The potential for this compound to form ordered structures through self-assembly is dictated by the nature of its intermolecular interactions. Computational modeling can be used to predict these interactions and the likely packing arrangements in the solid state.
Several types of non-covalent interactions are expected to be significant for this molecule:
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative bromine and trifluoroethyl groups. These dipoles will tend to align in an anti-parallel fashion in the solid state to maximize electrostatic attraction.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. This is a directional interaction that can play a crucial role in crystal engineering.
Fluorine-based Interactions: While individual C-F bonds are polar, the trifluoromethyl moiety can participate in various weak interactions, including dipole-dipole and multipolar interactions, which can influence molecular aggregation. researchgate.net
Predicting the self-assembly behavior involves exploring the potential energy landscape of molecular clusters. nih.govaalto.fi Computational techniques like molecular dynamics (MD) simulations or crystal structure prediction algorithms can be employed. These methods search for low-energy arrangements of molecules that could correspond to stable crystal polymorphs or other self-assembled structures. rsc.org The specific arrangement of the electron-rich aromatic ring and the electron-poor, bulky fluoroalkyl and bromo substituents suggests the possibility of complex packing motifs driven by a balance of steric repulsion and specific electronic interactions. Understanding these interactions is key to designing new materials with tailored properties based on this molecular scaffold.
Strategic Utility of 4 Bromo 1 Methyl 2 2,2,2 Trifluoroethyl Benzene in Advanced Chemical Synthesis
As a Versatile Building Block for Complex Fluorinated Organic Molecules
The presence of a bromine atom on the aromatic ring of 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. The trifluoroethyl group, a potent electron-withdrawing substituent, and the methyl group, an electron-donating group, modulate the electronic properties of the aromatic ring, influencing the reactivity of the C-Br bond and the regioselectivity of subsequent transformations.
This building block can be effectively employed in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to introduce a wide array of functional groups and molecular fragments. For instance, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids or esters can generate complex biaryl structures. These structures are prevalent in pharmaceuticals, organic electronics, and advanced materials. Similarly, Sonogashira coupling with terminal alkynes provides access to substituted alkynylarenes, which are valuable intermediates in the synthesis of conjugated polymers and molecular wires.
The trifluoroethyl group often imparts desirable properties to the resulting molecules, such as enhanced thermal stability, increased lipophilicity, and altered electronic characteristics. The strategic placement of this group ortho to the methyl group can also introduce conformational constraints, influencing the three-dimensional structure of the final products.
Applications in the Synthesis of Novel Organic Materials
The unique combination of a reactive handle (bromine) and a property-modifying group (trifluoroethyl) makes this compound a valuable precursor for a range of advanced organic materials.
Precursors for Advanced Polymer Architectures
This compound can serve as a monomer or a key intermediate in the synthesis of fluorinated polymers. Through cross-coupling reactions, it can be converted into polymerizable derivatives, such as styrenes, acrylates, or vinyl ethers. The resulting polymers would incorporate the trifluoroethyl group, which can significantly influence their properties. For example, the presence of fluorine can lead to polymers with low surface energy, high thermal stability, and unique optical properties. Such polymers find applications in coatings, membranes, and specialty plastics.
Research Findings on Fluorinated Polymers
| Polymer Type | Key Properties Influenced by Fluorination | Potential Applications |
| Fluorinated Polystyrenes | Increased glass transition temperature, altered refractive index. | Optical components, high-performance plastics. |
| Fluorinated Polyacrylates | Low surface energy, hydrophobicity, weather resistance. | Protective coatings, anti-fouling surfaces. |
| Fluorinated Poly(phenylene vinylene)s | Modified electronic properties, enhanced stability. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
Components for Liquid Crystals and Organic Semiconductors
The rigid aromatic core and the presence of the polar trifluoroethyl group make this molecule a suitable building block for liquid crystals and organic semiconductors. The introduction of fluorine can influence the mesomorphic properties of liquid crystals, leading to materials with desirable dielectric anisotropy and viscosity for display applications.
In the realm of organic semiconductors, the electron-withdrawing nature of the trifluoroethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials. This tuning of electronic properties is crucial for optimizing charge injection and transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom allows for the facile introduction of this fluorinated moiety into larger conjugated systems.
Scaffolds for Non-Biological Supramolecular Assemblies
The ability of the bromine atom to participate in halogen bonding, a directional non-covalent interaction, makes this compound an interesting component for the design of supramolecular architectures. nih.govnih.gov Halogen bonding has emerged as a powerful tool in crystal engineering and the construction of complex self-assembled systems. By pairing this halogen bond donor with suitable acceptors, it is possible to create ordered structures such as tapes, sheets, and frameworks with potential applications in molecular recognition and materials science. The trifluoroethyl group can further influence the packing of these assemblies through dipole-dipole interactions and by creating fluorinated domains.
Integration into the Design and Synthesis of New Ligands for Catalysis (non-biological systems)
Phosphine (B1218219) ligands are ubiquitous in transition metal catalysis, and their electronic and steric properties are critical to the performance of the catalyst. This compound can be converted into a variety of phosphine ligands through reaction with sources of diphenylphosphine (B32561) or other phosphine moieties, typically after lithiation or Grignard formation at the bromo position. rsc.orgnih.gov
The trifluoroethyl group in the resulting ligand can exert a significant electronic effect on the phosphorus atom, modifying the ligand's donor-acceptor properties. This, in turn, can influence the activity, selectivity, and stability of the corresponding metal catalyst. The steric bulk of the trifluoroethyl and methyl groups can also create a specific chiral pocket around the metal center, which could be exploited in asymmetric catalysis.
Role in the Development of Methodologies for Specific Bond Formations
The unique substitution pattern of this compound makes it a valuable substrate for the development and optimization of new synthetic methodologies. The presence of both electron-donating (methyl) and electron-withdrawing (trifluoroethyl) groups on the same aromatic ring can be used to probe the electronic effects in various cross-coupling reactions.
Furthermore, this compound can be used to explore the regioselectivity of reactions on polysubstituted aromatic rings. The steric hindrance provided by the ortho-methyl and trifluoroethyl groups can influence the approach of reagents and catalysts, leading to selective transformations at other positions on the ring. Its utility in well-established reactions like the Suzuki-Miyaura and Heck reactions makes it a good benchmark for comparing the efficiency of new catalytic systems. nih.gov
Common Cross-Coupling Reactions
| Reaction | Coupling Partners | Resulting Bond |
| Suzuki-Miyaura | Organoboron compound | C-C |
| Sonogashira | Terminal alkyne | C-C (alkyne) |
| Heck | Alkene | C-C (alkene) |
| Buchwald-Hartwig | Amine | C-N |
Future Research Directions and Emerging Opportunities in the Chemistry of 4 Bromo 1 Methyl 2 2,2,2 Trifluoroethyl Benzene
Exploration of Unconventional Synthetic Pathways and Reaction Conditions
While classical methods for the synthesis of halogenated and fluorinated aromatic compounds are well-established, future research will likely focus on more efficient, selective, and unconventional synthetic routes. For 4-bromo-1-methyl-2-(2,2,2-trifluoroethyl)benzene, this involves developing novel strategies that bypass multi-step sequences and harsh reagents.
Key Research Objectives:
Late-Stage C-H Functionalization: A primary goal is the development of catalytic systems for the direct C-H trifluoroethylation and bromination of toluene (B28343) or related precursors. This would represent a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. Research could target transition-metal catalysis (e.g., using palladium, copper, or iron) or photoredox catalysis to activate specific C-H bonds. mdpi.com
Novel Fluorinating and Brominating Reagents: The exploration of new, safer, and more selective reagents for introducing the trifluoroethyl and bromo moieties is a continuous effort in organic chemistry. mdpi.comrsc.org For instance, developing novel hypervalent iodine reagents for trifluoroethylation or exploring enzymatic bromination could offer milder and more sustainable alternatives.
Flow Chemistry and Process Intensification: Utilizing microreactor technology and flow chemistry could enable better control over reaction parameters (temperature, pressure, reaction time) for hazardous or highly exothermic reactions. This approach can enhance safety, improve yields, and facilitate easier scale-up for the synthesis of this compound and its derivatives.
A hypothetical comparison of a traditional versus a future unconventional synthetic pathway is presented in Table 1.
Table 1: Comparison of Synthetic Pathways
| Feature | Traditional Pathway (e.g., Sandmeyer Reaction) | Future Pathway (e.g., C-H Activation) |
| Starting Material | Pre-functionalized aniline | Simple arene (e.g., toluene) |
| Number of Steps | Multiple steps (diazotization, substitution) | Potentially single step |
| Atom Economy | Lower, generates stoichiometric waste | Higher, less waste |
| Reaction Conditions | Often harsh (strong acids, low temps) | Milder, catalytic conditions |
| Reagent Safety | Diazonium salts can be explosive | Catalytic systems, potentially safer reagents |
Development of Highly Selective and Environmentally Benign Transformations
The "green chemistry" initiative continues to drive the development of more sustainable chemical processes. For a molecule like this compound, which contains a bromine atom—a common handle for cross-coupling reactions—the focus will be on creating transformations that are both highly selective and environmentally friendly.
Areas for Future Investigation:
Green Cross-Coupling Reactions: Research into Suzuki, Heck, and Sonogashira couplings using water as a solvent, employing biodegradable ligands, or utilizing catalysts based on earth-abundant metals (e.g., iron, copper, nickel) instead of precious metals like palladium.
Photocatalytic and Electrocatalytic Transformations: Harnessing light or electrical energy to drive reactions of the aryl bromide moiety can reduce the reliance on chemical oxidants and reductants, leading to cleaner reaction profiles. This could be applied to C-C, C-N, and C-O bond formations.
Biocatalysis: The use of enzymes to perform selective transformations on the molecule, such as hydroxylation of the methyl group or stereoselective reactions on derivatives, offers a highly sustainable and selective synthetic tool.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The demand for rapid discovery of new molecules with desired properties in fields like materials science and pharmaceuticals has spurred the development of automated synthesis and high-throughput experimentation (HTE). nih.gov The structure of this compound makes it an ideal scaffold for the creation of chemical libraries.
Emerging Opportunities:
Automated Library Synthesis: Utilizing robotic platforms to perform arrays of reactions in parallel, where the bromo group serves as a versatile anchor point for diversification. nih.govrsc.org This would allow for the rapid generation of hundreds or thousands of derivatives for screening purposes.
High-Throughput Screening (HTS): The presence of the trifluoromethyl group is particularly advantageous for HTS using ¹⁹F NMR spectroscopy. nih.gov This technique allows for rapid and sensitive screening of compound libraries against biological targets or for material properties without the interference of complex proton signals. nih.gov Automated synthesis platforms can be directly coupled with ¹⁹F NMR-based screening to accelerate the discovery process. researchgate.net
Table 2: HTE Workflow for Derivative Library Generation
| Step | Description | Technology |
| 1. Dispensing | Automated liquid handlers dispense stock solutions of this compound and various coupling partners (e.g., boronic acids) into microplates. | Robotic liquid handlers |
| 2. Reaction | The microplates are subjected to controlled heating and mixing to facilitate parallel cross-coupling reactions. | Automated reaction blocks |
| 3. Workup/Purification | Automated solid-phase extraction or liquid-liquid extraction to remove excess reagents and byproducts. | Automated purification systems |
| 4. Analysis & Screening | High-throughput analysis of the resulting derivative library for desired properties. | LC-MS, ¹⁹F NMR |
Advanced Computational Studies for Predictive Chemical Design
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research and development. nih.gov By modeling the properties of this compound and its potential derivatives, researchers can prioritize synthetic targets and predict outcomes before undertaking extensive laboratory work.
Future Research Directions:
DFT Calculations for Reactivity Prediction: Employing Density Functional Theory (DFT) to model reaction mechanisms and predict the regioselectivity of further electrophilic aromatic substitutions or the reactivity of the C-Br bond in various catalytic cycles. researchgate.netbeilstein-journals.org This can help in optimizing reaction conditions and understanding substituent effects.
Machine Learning for Property Prediction: Training machine learning models on datasets of similar fluorinated compounds to predict key properties of new, unsynthesized derivatives of this compound. Predicted properties could include solubility, electronic properties (HOMO/LUMO levels), and thermal stability, which are crucial for materials science applications.
In Silico Design of Functional Molecules: Using computational tools to design novel derivatives with specific target properties. For example, designing molecules with tailored electronic properties for applications in organic electronics or with specific conformations for host-guest chemistry.
Identification of Novel Applications in Emerging Non-Biological Technologies
The unique electronic properties conferred by the trifluoroethyl group, combined with the synthetic versatility of the aryl bromide, make this compound a promising building block for advanced materials. While organofluorine compounds are well-established in pharmaceuticals and agrochemicals, future growth lies in their application in non-biological technologies. researchgate.net
Potential Application Areas:
Organic Electronics: The strong electron-withdrawing nature of the trifluoromethyl group can lower the LUMO energy level of conjugated molecules. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or n-type organic field-effect transistors (OFETs).
Liquid Crystals: The polarity and rigid shape that can be derived from this molecular scaffold are desirable features for liquid crystal design. The trifluoromethyl group is known to enhance properties such as dielectric anisotropy. sci-hub.ru
Advanced Polymers: Incorporation of this moiety into polymer backbones could lead to materials with high thermal stability, chemical resistance, and specific optical or dielectric properties, potentially useful as high-performance plastics or in membrane applications.
Chemical Sensors: The aromatic ring can be functionalized to interact with specific analytes, while the trifluoromethyl group can act as a ¹⁹F NMR reporter, enabling the development of sensitive and selective chemical sensors.
The continued exploration of the chemistry of this compound, driven by these emerging research directions, promises to unlock its full potential as a valuable building block for the next generation of advanced materials and chemical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
